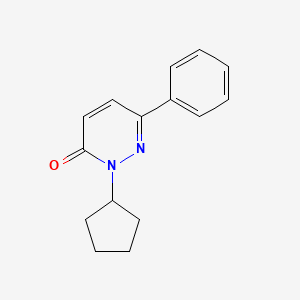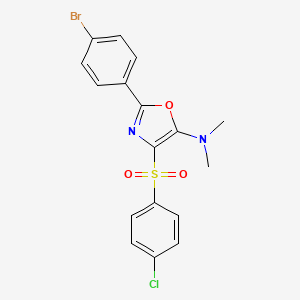
2-cyclopentyl-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopentyl-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyridazinone derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess several unique properties that make it an attractive candidate for use in different research areas.
Scientific Research Applications
Cyclometalated Complexes and Their Applications
- Research on cyclometalated platinum(II) acetylide complexes has shown their potential in photophysics and photochemical studies due to their bright emissive properties in fluid solution and solid state. These complexes have been explored for their electrochemical properties and quenching behaviors, indicating their utility in studying charge-transfer processes and potentially in developing photonic materials (Schneider et al., 2009).
Electrophilic Cyanating Agents
- A study on 2-cyanopyridazin-3(2H)-ones highlighted their effectiveness as electrophilic cyanating agents, capable of chemoselectively cyanating a variety of nucleophiles. This suggests their utility in organic synthesis, providing a route to functionalized molecules with potential applications in medicinal chemistry and agriculture (Kim et al., 2005).
Synthesis of Ligands for Metal Complexes
- The development of substituted 6-phenyl-2,2′-bipyridine derivatives has been documented, showcasing a protocol for preparing ligands suitable for the synthesis of cyclo-metallated complexes. These ligands and their complexes are of interest in catalysis and materials science, offering pathways to new materials with unique electronic and photophysical properties (Diring et al., 2007).
Luminescent Metal Complexes
- Studies on luminescent mononuclear and binuclear cyclometalated palladium(II) and platinum(II) complexes of 6-phenyl-2,2 bipyridines provide insights into their spectroscopic and structural characteristics. These complexes are explored for their potential in light-emitting materials, with implications for OLED technology and photonic applications (Lai et al., 2000).
properties
IUPAC Name |
2-cyclopentyl-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-11-10-14(12-6-2-1-3-7-12)16-17(15)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZVIOSPXMTHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-6-phenylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2688423.png)



![Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2688430.png)


![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2688435.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2688437.png)
![Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B2688440.png)

![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)

